molecular formula C6H9F2N3 B2989480 (1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine CAS No. 1801270-15-4

(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine

Cat. No.: B2989480
CAS No.: 1801270-15-4
M. Wt: 161.156
InChI Key: LTMAZUMCWARELR-UHFFFAOYSA-N
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Description

(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine is a chemical compound for research use only. It is not for diagnostic or therapeutic use. This compound belongs to the chemical class of 1-methyl-1H-pyrazole derivatives, a scaffold recognized for its significant utility in agricultural and medicinal chemistry . Specifically, the 1-methyl-difluoromethyl-pyrazole motif is a key building block in developing modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides . These inhibitors, such as fluxapyroxad and benzovindiflupyr, target mitochondrial complex II, disrupting cellular energy production in fungi and demonstrating the high research value of this chemical class . The primary amino group in this molecule serves as a versatile synthetic handle, allowing researchers to readily form amide bonds or other linkages to create novel chemical entities for biological testing and structure-activity relationship (SAR) studies. Researchers value this methylamine derivative as an intermediate for constructing more complex molecules. Its potential applications include use as a key synthon in the discovery of new agrochemicals or pharmacologically active compounds .

Properties

IUPAC Name

[4-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c1-11-3-4(6(7)8)5(2-9)10-11/h3,6H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMAZUMCWARELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801270-15-4
Record name [4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]methanamine
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Biological Activity

(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine is an organic compound belonging to the pyrazole class, characterized by its unique difluoromethyl and methylamine substituents. This compound has gained attention for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals. Its molecular formula is C6_{6}H8_{8}F2_{2}N4_{4}, with a molecular weight of approximately 189.21 g/mol. The presence of fluorine atoms significantly influences its chemical properties and biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes in metabolic pathways. The difluoromethyl group enhances lipophilicity, which can affect the compound's absorption and distribution in biological systems. However, specific mechanisms of action remain underexplored, necessitating further research to elucidate its interactions at the molecular level.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring and subsequent introduction of difluoromethyl and methylamine groups. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole core can significantly affect biological potency and selectivity against various targets.

Table 1: Summary of Synthesis Steps

StepReactionConditions
1Formation of Pyrazole RingHeating with hydrazine
2Introduction of Difluoromethyl GroupUse of fluorinating agents
3Addition of MethylamineReaction with methylamine derivative

Biological Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, a series of novel pyrazole derivatives demonstrated moderate to excellent activities against various phytopathogenic fungi. One notable compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited higher antifungal activity than the commercial fungicide boscalid .

Table 2: Antifungal Activity Data

CompoundTarget FungiEC50_{50} (µg/mL)
9mC. orbiculare5.50
R. solani14.40
P. infestans75.54
F. moniliforme79.42
B. berengeriana28.29

Case Studies

A study focusing on the antifungal activity of pyrazole derivatives revealed that the carbonyl oxygen atom in certain compounds could form hydrogen bonds with specific amino acids in target enzymes, enhancing their inhibitory effects . The use of molecular docking techniques provided insights into binding affinities and potential interactions with active sites on target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Pyrazole Derivatives

Pyrazole derivatives are highly tunable, with substituents critically influencing physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine (Target) C$6$H$9$F$2$N$3$ 161.16 g/mol 1-Me, 4-CF$2$H, 3-CH$2$NH$_2$ High lipophilicity (logP ~1.8); enhanced metabolic stability due to -CF$_2$H
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C${10}$H${13}$ClF$3$N$5$ 295.69 g/mol 1-CF$2$H, 3-NH-CH$2$-pyrazole, 5-F, 1,3-Me Chlorine substitution introduces polarity; potential for halogen bonding
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C${11}$H${11}$ClF$3$N$3$O 293.5 g/mol 3-CF$3$-phenoxy, 4-NH$2$ Phenoxy group increases steric bulk; CF$_3$ enhances electron-withdrawing effects
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine C${13}$H${16}$F$2$N$4$O$_2$S 346.36 g/mol Pyrimidine core, ethylsulfonyl, 4-CF$_2$H Sulfonyl group improves water solubility; pyrimidine core enables π-π stacking
Key Observations:
  • Fluorinated Groups : The difluoromethyl (-CF$2$H) group in the target compound offers a balance between lipophilicity and metabolic resistance compared to trifluoromethyl (-CF$3$) or chlorine substituents, which may increase toxicity or polarity .
  • Amine Functionality : Methylamine in the target compound provides a primary amine for protonation, enhancing solubility in acidic environments, unlike sulfonamide or pyrimidine derivatives, which rely on alternative solubilizing groups .
Challenges:
  • Difluoromethylation often requires specialized reagents (e.g., ClCF$_2$H), increasing synthesis complexity compared to non-fluorinated analogs .
  • Steric hindrance from bulky substituents (e.g., phenoxy groups) can reduce reaction yields .
Physicochemical Properties:
  • logP : The target compound’s logP (~1.8) is lower than chlorinated analogs (logP ~2.5–3.0), suggesting better aqueous solubility .
  • Thermal Stability : Difluoromethyl groups improve thermal stability compared to hydroxyl or methyl substituents, as seen in differential scanning calorimetry (DSC) studies .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine?

A multi-step approach is typically employed, starting with condensation reactions to form the pyrazole core. For example, describes refluxing intermediates with ethanol and morpholine to introduce amine functionalities, followed by crystallization for purification. Key steps include:

  • Intermediate handling : Use of protective groups (e.g., trimethylsilyl ethers) to stabilize reactive sites during synthesis .
  • Optimization : Adjusting reaction time and solvent polarity to improve yields, as demonstrated in pyrazole-pyrrolidine derivative synthesis (82% yield achieved via controlled reflux conditions) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6 solvent, 400 MHz) to confirm substituent positions and methyl/difluoromethyl groups .
  • LCMS/HPLC : Purity validation (>98% via HPLC) and mass spectrometry (e.g., ESIMS m/z analysis) to verify molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentage matching for empirical formula confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use P95 respirators for particulate exposure and OV/AG/P99 respirators for vapor protection .
  • Toxicity mitigation : Classified under acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Implement fume hoods and avoid drainage contamination .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., fluorine) to pyrazole rings improves metabolic stability, as seen in fluoro-analogs of related pyrazole-carboxamides .
  • Hybridization : Combining pyrazole with morpholine or piperidine moieties (e.g., via Mannich reactions) enhances bioavailability, as demonstrated in antimicrobial studies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assays : Use uniform protocols (e.g., MIC testing for antimicrobial activity) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects systematically. For instance, 1,5-disubstituted pyrazoles show divergent activities depending on aryl group electronegativity .

Q. What methodological considerations are critical for evaluating environmental persistence?

  • Fate studies : Measure hydrolysis rates, photodegradation, and soil mobility under controlled pH/temperature conditions .
  • Ecotoxicology : Use tiered testing (e.g., algal growth inhibition, Daphnia magna assays) to assess impacts across trophic levels .

Q. How can computational tools aid in optimizing synthetic routes?

  • DFT calculations : Predict reaction pathways and transition states for pyrazole ring formation, reducing trial-and-error experimentation .
  • Retrosynthetic software : Platforms like Synthia™ propose routes using available intermediates (e.g., morpholine derivatives) .

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